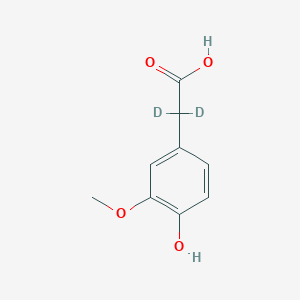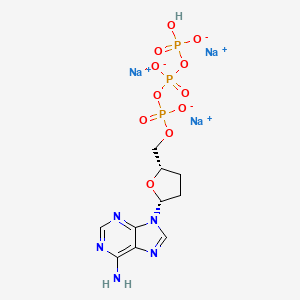
Parp-1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parp-1-IN-1 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. PARP-1 plays a crucial role in the repair of single-strand breaks in DNA by catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. Inhibition of PARP-1 has therapeutic potential in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1 and BRCA2 mutations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Parp-1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions such as alkylation, acylation, or cyclization.
Coupling Reaction: The intermediate is then coupled with another reactant under specific conditions, such as the presence of a base or catalyst, to form the final product.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and implementing efficient purification methods to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Parp-1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Parp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP-1 in DNA repair and other cellular processes.
Biology: Employed in research to understand the molecular mechanisms of DNA damage response and repair.
Medicine: Investigated for its therapeutic potential in treating cancers with DNA repair deficiencies, such as breast and ovarian cancers with BRCA mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP-1.
Mecanismo De Acción
Parp-1-IN-1 exerts its effects by selectively inhibiting the activity of PARP-1. The compound binds to the catalytic domain of PARP-1, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately causing cell death in cancer cells with deficient DNA repair mechanisms. The molecular targets and pathways involved include the DNA damage response pathway and the base excision repair pathway .
Comparación Con Compuestos Similares
Olaparib: A PARP-1 inhibitor approved for the treatment of BRCA-mutated ovarian and breast cancers.
Rucaparib: Another PARP-1 inhibitor used in the treatment of ovarian cancer.
Niraparib: A PARP-1 inhibitor indicated for the maintenance treatment of ovarian cancer.
Talazoparib: A potent PARP-1 inhibitor used in the treatment of breast cancer with BRCA mutations.
Comparison: Parp-1-IN-1 is unique in its high selectivity and potency for PARP-1 inhibition. Compared to other PARP-1 inhibitors, this compound may offer advantages in terms of efficacy, safety, and therapeutic potential. Its unique chemical structure and binding affinity contribute to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C23H25FN4O |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-[3-[(4-aminopiperidin-1-yl)methyl]phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C23H25FN4O/c24-16-11-19-21-18(4-7-26-23(19)29)22(27-20(21)12-16)15-3-1-2-14(10-15)13-28-8-5-17(25)6-9-28/h1-3,10-12,17,27H,4-9,13,25H2,(H,26,29) |
Clave InChI |
FNXYFOFBZPBUFN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)CC2=CC(=CC=C2)C3=C4CCNC(=O)C5=C4C(=CC(=C5)F)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


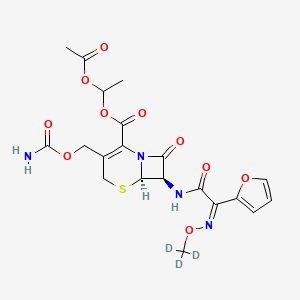
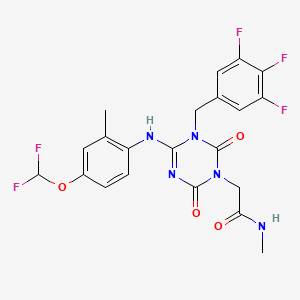
![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
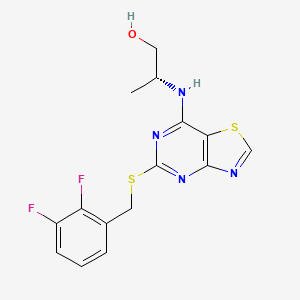

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

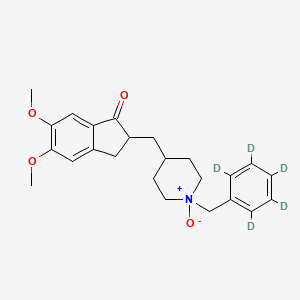
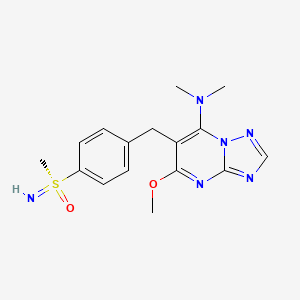
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
